3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of a broader class of naphthalene derivatives, which have been studied for their various biological activities.
Preparation Methods
The synthesis of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential as an antimicrobial agent makes it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound inhibits the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the electron transport chain and other vital metabolic pathways .
Comparison with Similar Compounds
3-Hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: This compound shows high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than the standard isoniazid.
N-(4-Nitrophenyl)-3-hydroxynaphthalene-2-carboxamide: Demonstrates higher activity against Mycobacterium kansasii than the standard isoniazid.
Properties
CAS No. |
81092-72-0 |
---|---|
Molecular Formula |
C17H12INO2 |
Molecular Weight |
389.19 g/mol |
IUPAC Name |
3-hydroxy-N-(3-iodophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12INO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21) |
InChI Key |
ONWCPBLZUHUHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)I)O |
Origin of Product |
United States |
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